Cas no 7696-51-7 (2-(propan-2-yl)-1H-pyrrole)
2-(propan-2-yl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole, 2-(1-methylethyl)-
- 2-isopropylpyrrole
- 2-(propan-2-yl)-1H-pyrrole
- EN300-333483
- 2-isopropyl-pyrrole
- isopropylpyrrole
- 2-isopropyl-1H-pyrrole
- AKOS006352889
- SCHEMBL75926
- SCHEMBL10233332
- 2-propan-2-yl-1H-pyrrole
- 7696-51-7
- CS-0275324
-
- MDL: MFCD19216854
- Inchi: 1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3
- InChI Key: YYUISDWOKJLVMA-UHFFFAOYSA-N
- SMILES: N1C=CC=C1C(C)C
Computed Properties
- Exact Mass: 109.089149355Da
- Monoisotopic Mass: 109.089149355Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 15.8Ų
2-(propan-2-yl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1097730-1g |
2-(Propan-2-yl)-1H-pyrrole |
7696-51-7 | 95% | 1g |
$755.0 | 2025-04-17 | |
| Enamine | EN300-333483-0.05g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.05g |
$245.0 | 2023-09-04 | ||
| Enamine | EN300-333483-0.1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.1g |
$366.0 | 2023-09-04 | ||
| Enamine | EN300-333483-0.25g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.25g |
$524.0 | 2023-09-04 | ||
| Enamine | EN300-333483-0.5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.5g |
$824.0 | 2023-09-04 | ||
| Enamine | EN300-333483-1.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-333483-2.5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 2.5g |
$2071.0 | 2023-09-04 | ||
| Enamine | EN300-333483-5.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 5.0g |
$3065.0 | 2023-02-23 | ||
| Enamine | EN300-333483-10.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 10.0g |
$4545.0 | 2023-02-23 | ||
| Enamine | EN300-333483-1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$1057.0 | 2023-09-04 |
2-(propan-2-yl)-1H-pyrrole Suppliers
2-(propan-2-yl)-1H-pyrrole Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-(propan-2-yl)-1H-pyrrole
Compound CAS No 7696-51-7: A Comprehensive Overview of 2-(Propan-2-yl)-1H-Pyrrole
2-(Propan-2-yl)-1H-pyrrole, also known by its CAS registry number 7696-51-7, is a heterocyclic organic compound with a pyrrole ring substituted at the 2-position by an isopropyl group. This compound belongs to the class of pyrroles, which are five-membered aromatic rings containing one nitrogen atom and four carbon atoms. The presence of the isopropyl group introduces steric bulk, which can influence the compound's chemical reactivity, physical properties, and potential applications.
The structure of 2-(Propan-2-yl)-1H-pyrrole is characterized by a conjugated π-system, which contributes to its aromaticity and stability. The nitrogen atom in the pyrrole ring is part of the conjugated system, making it less basic compared to aliphatic amines. This property is significant in various chemical reactions, particularly in processes involving nucleophilic substitution or electrophilic aromatic substitution.
Recent studies have highlighted the potential of 2-(Propan-2-yl)-1H-pyrrole as a building block in organic synthesis. Its versatility as a starting material has been explored in the construction of complex molecules, including pharmaceutical agents and advanced materials. For instance, researchers have utilized this compound in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.
In terms of physical properties, 2-(Propan-2-yl)-1H-pyrrole exhibits a melting point of approximately 48–49°C and a boiling point around 180°C at 760 mmHg. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for various laboratory applications.
The synthesis of 2-(Propan-2-yl)-1H-pyrrole can be achieved through several methods, including the Paal-Knorr synthesis and cyclization reactions involving α-amino ketones or aldehydes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
One of the most promising areas of research involving CAS No 7696-51-7 is its application in materials science. The compound has been investigated as a precursor for the synthesis of conductive polymers and organic semiconductors. Its ability to form stable π-conjugated systems makes it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
In pharmacology, 2-(Propan-2-yl)-1H-pyrrole has shown potential as a lead compound for drug discovery. Its structural features allow for easy functionalization, enabling researchers to explore its interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
The environmental impact of CAS No 7696-51-7 has also been a topic of interest. Research into its biodegradation pathways has revealed that it undergoes microbial degradation under aerobic conditions, reducing concerns about its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable industrial practices.
In conclusion, compound CAS No 7696-51-7 (2-(Propan-2-yl)-1H-pyrrole) is a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an important molecule in contemporary chemical research.
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